molecular formula C25H18N2O4S B2707471 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide CAS No. 922013-49-8

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide

Cat. No.: B2707471
CAS No.: 922013-49-8
M. Wt: 442.49
InChI Key: OAZUOJKLAFBAON-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups. These include a benzodioxole group, a benzoyl group, a phenyl group, and a thiazole group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzodioxole group could be introduced via a condensation reaction of a catechol with a halogenated hydrocarbon . The benzoyl and phenyl groups could be introduced through Friedel-Crafts acylation and alkylation reactions, respectively .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several aromatic rings and heterocycles. The benzodioxole and phenyl groups are likely to contribute to the compound’s planarity, while the thiazole group could introduce some degree of non-planarity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the various functional groups. For instance, the benzoyl group could undergo nucleophilic acyl substitution reactions, while the thiazole group could participate in reactions typical of aromatic heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water . Its melting and boiling points would be expected to be relatively high due to the presence of multiple intermolecular forces .

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis Techniques and Molecular Docking

Novel compounds, including derivatives of thiazolidinone and benzothiazole, have been synthesized using microwave-assisted techniques, demonstrating promising anti-inflammatory activity through both in vitro and in vivo models. Molecular docking studies were conducted to determine the binding affinity towards human serum albumin, highlighting the potential for further therapeutic exploration (Nikalje, Hirani, & Nawle, 2015).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of synthesized compounds containing thioamide groups have been identified, showing significant activity against various strains. This indicates the potential for developing new therapeutic agents targeting infectious diseases (Li Fa-qian et al., 2005).

Antitumor Activity

Derivatives bearing heterocyclic rings have been evaluated for their antitumor activities against a broad range of human tumor cell lines. Some compounds demonstrated considerable anticancer activity, suggesting a promising avenue for cancer treatment research (L. Yurttaş, Tay, & Ş. Demirayak, 2015).

Antioxidant Activity

The antioxidant activity of newly synthesized coumarin derivatives has been studied, with some compounds showing comparable activity to known antioxidants like ascorbic acid. This research contributes to the search for novel antioxidant agents, which are crucial for combating oxidative stress-related diseases (A. Kadhum et al., 2011).

Future Directions

Given the structural complexity of this compound, it could be of interest in various fields of research, including medicinal chemistry, materials science, and synthetic chemistry .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O4S/c28-21(14-16-11-12-19-20(13-16)31-15-30-19)26-25-27-22(17-7-3-1-4-8-17)24(32-25)23(29)18-9-5-2-6-10-18/h1-13H,14-15H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZUOJKLAFBAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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